molecular formula C15H17ClN2O B7533241 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine

4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine

Cat. No. B7533241
M. Wt: 276.76 g/mol
InChI Key: KRWMDOOKRDVCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a heterocyclic organic compound that is used in the synthesis of various pharmaceuticals and biologically active molecules.

Mechanism of Action

The mechanism of action of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting the activity of certain enzymes and proteins in the body.
Biochemical and Physiological Effects:
Studies have shown that 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine has various biochemical and physiological effects. This compound has been shown to inhibit the growth of certain cancer cells, reduce the replication of certain viruses, and inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine in lab experiments is its high yield during synthesis. This compound is also stable under various conditions, making it easy to handle and store. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the study of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine. One possible direction is to investigate its potential applications in the treatment of various diseases, including cancer, viral infections, and bacterial infections. Another direction is to explore its mechanism of action and identify potential targets for drug development. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans.

Synthesis Methods

The synthesis of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine involves the reaction of 7-chloro-4-quinolinylamine with 2,6-dimethylmorpholine in the presence of a suitable catalyst. This reaction results in the formation of 4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine as a white solid with a high yield.

Scientific Research Applications

4-(7-Chloroquinolin-4-yl)-2,6-dimethylmorpholine has been extensively studied in various scientific research fields due to its potential applications. This compound has been used in the synthesis of various pharmaceuticals and biologically active molecules. It has also been investigated for its antitumor, antiviral, and antibacterial properties.

properties

IUPAC Name

4-(7-chloroquinolin-4-yl)-2,6-dimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c1-10-8-18(9-11(2)19-10)15-5-6-17-14-7-12(16)3-4-13(14)15/h3-7,10-11H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRWMDOOKRDVCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=C3C=CC(=CC3=NC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49674890
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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